5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid ethyl ester
Description
5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid ethyl ester (CAS 93514-83-1) is a fluorinated quinoline derivative with the molecular formula C₁₄H₉F₆NO₃ and a molecular weight of 353.22 g/mol . Structurally, it features two trifluoromethyl (-CF₃) groups at positions 5 and 7 of the quinoline core, a hydroxyl (-OH) group at position 4, and an ethyl ester moiety at position 3. This compound belongs to a class of heterocyclic building blocks with applications in medicinal chemistry, particularly in anti-inflammatory and antibacterial research . Its fluorinated substituents enhance lipophilicity and metabolic stability, making it a promising candidate for drug discovery and materials science .
Properties
IUPAC Name |
ethyl 4-oxo-5,7-bis(trifluoromethyl)-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6NO3/c1-2-24-12(23)7-5-21-9-4-6(13(15,16)17)3-8(14(18,19)20)10(9)11(7)22/h3-5H,2H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOVUCWBEJXIOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=CC(=C2C1=O)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371878 | |
| Record name | Ethyl 4-oxo-5,7-bis(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93514-83-1 | |
| Record name | Ethyl 4-hydroxy-5,7-bis(trifluoromethyl)-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93514-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-oxo-5,7-bis(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization via Condensation of Substituted Anilines with Diethyl Ethoxymethylene Malonate
A representative procedure involves heating 3-(trifluoromethyl)aniline with diethyl ethoxymethylene malonate at elevated temperatures (around 125 °C) for 1 hour to form an intermediate enamine. This is followed by further heating up to 255 °C for 2.5 hours to induce cyclization and formation of the quinoline ring system.
Acylation and Cyclization Using Benzoyl Halides
- Diethyl malonate is acylated with trifluoromethyl-substituted benzoyl halides in the presence of magnesium ethylate to form acylmalonic esters.
- Subsequent cyclization of these intermediates at temperatures ranging from 80 to 180 °C in solvents such as N,N-dimethylformamide or dimethyl sulfoxide leads to the formation of 4-hydroxyquinoline-3-carboxylic acid esters.
Esterification and Hydroxylation
- Esterification of the carboxylic acid function is typically achieved by refluxing the acid with ethanol in the presence of acid catalysts (e.g., HCl gas).
- Hydroxylation at the 4-position is inherent in the cyclization step or can be achieved by controlled oxidation or hydrolysis of intermediates.
Reaction Conditions and Solvents
| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation & Cyclization | 3-(Trifluoromethyl)aniline + Diethyl ethoxymethylene malonate | 125 (1 h), then 255 (2.5 h) | None (neat or minimal solvent) | 93 | Precipitation with hexane to isolate |
| Acylation of Diethyl Malonate | Benzoyl halide + Mg ethylate | 50-60 | Toluene, ethanol | - | Forms acylmalonic ester |
| Cyclization | Acylmalonic ester | 80-180 | DMF, DMSO, NMP, sulfolane | - | Forms 4-hydroxyquinoline ester |
| Esterification | Acid + Ethanol + HCl gas | Reflux (5 h) | Methanol or ethanol | - | Produces ethyl ester |
| Hydrolysis | Ester + NaOH solution | Reflux (2 h) | Water | 92 | Converts ester to acid if needed |
Research Findings and Optimization
- The use of trifluoromethyl-substituted benzoyl halides is critical for introducing the trifluoromethyl groups at the 5 and 7 positions.
- Magnesium ethylate facilitates efficient acylation of diethyl malonate, which is a key step before cyclization.
- Cyclization temperatures and choice of solvent strongly influence the yield and purity of the quinoline ester.
- Refluxing with p-toluenesulfonic acid in water after acylation enhances cyclization and hydrolysis steps, improving product quality.
- The final product exhibits high melting points (~340 °C) and can be characterized by NMR and HRMS confirming the structure.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid ester can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl groups.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its enhanced metabolic stability and biological activity.
Mechanism of Action
The mechanism of action of 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to biological receptors, increasing its efficacy. The compound can inhibit enzymes or disrupt cellular processes, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Impact of Substituents on Physicochemical Properties
Trifluoromethyl (-CF₃) vs. Chloro (-Cl) Groups: The dual -CF₃ groups in the target compound increase electron-withdrawing effects, enhancing lipophilicity (logP ~3.5 estimated) and resistance to oxidative metabolism compared to chloro derivatives (e.g., C₁₂H₉Cl₂NO₃, logP ~2.8) . Chloro-substituted analogs (e.g., Ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate) exhibit reduced metabolic stability but retain antibacterial activity, as seen in mass spectral studies .
Hydroxyl (-OH) vs. Oxo (=O) Groups: The 4-hydroxy group in the target compound facilitates hydrogen bonding, improving solubility in polar solvents (e.g., DMSO) compared to oxo derivatives like Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, which has lower aqueous solubility .
Ethyl Ester vs. Free Carboxylic Acid: The ethyl ester moiety enhances cell membrane permeability compared to free carboxylic acids (e.g., 5,7-bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid), which are more polar and less bioavailable .
Biological Activity
5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid ethyl ester (CAS No. 93514-83-1) is a synthetic organic compound notable for its diverse biological activities and potential applications in various fields, including medicinal chemistry and agriculture. This article explores its biological activity, synthesizing findings from multiple studies to provide a comprehensive overview.
- Molecular Formula : C14H9F6NO3
- Molecular Weight : 353.22 g/mol
- Structure : The compound features two trifluoromethyl groups attached to a quinoline backbone, enhancing its electronic properties and stability compared to other quinoline derivatives.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Derivatives of this compound have shown promising antimicrobial properties, potentially useful for protecting crops from microbial infections in agricultural applications.
- Antitumor Potential : Similar compounds have been investigated for their antitumor activities. For instance, derivatives with similar structures have demonstrated inhibition against various cancer cell lines, including HeLa and HCT-116, with IC50 values indicating significant potency .
- Kinase Inhibition : The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. For example, certain analogs exhibit selective inhibition of CDK1 and CDK2, which are critical in cell cycle regulation .
Antitumor Activity
A study highlighted the efficacy of quinoline derivatives in inhibiting tumor growth in preclinical models. One derivative exhibited an IC50 value of 0.55 µM against HCT-116 colon carcinoma cells, suggesting a strong potential for further development as an anticancer agent .
Kinase Inhibition Profile
The compound's structural features contribute to its selectivity for certain kinases. For example:
- CDK1/cycB : IC50 = 6 nM
- CDK2/cycE : IC50 = 9 nM
These findings underscore the compound's potential as a scaffold for developing selective kinase inhibitors .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Hydroxyquinoline | C9H7NO | Lacks trifluoromethyl groups; simpler structure |
| 5-Fluoroquinolone | C9H6F2N2O2 | Contains fluorine but lacks trifluoromethyl groups |
| 7-Trifluoromethyl-4-hydroxyquinoline | C10H6F3NO | Similar hydroxyquinoline structure with one trifluoromethyl group |
The distinct dual trifluoromethyl substitution in this compound significantly alters its electronic properties compared to these related compounds, enhancing its biological activity and stability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5,7-bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid ethyl ester, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclocondensation of trifluoromethyl-substituted anilines with diethyl ethoxymethylenemalonate, followed by thermal cyclization in high-boiling solvents (e.g., diphenyl ether at 200–220°C for 15–30 minutes). Hydrolysis of intermediates (e.g., ethyl esters) using NaOH in methanol/water (10% w/v, reflux for 4–6 hours) yields carboxylic acid derivatives, which can be re-esterified .
- Key Parameters : Temperature control during cyclization is critical to avoid decomposition. Yields are typically 60–86% depending on trifluoromethyl substitution and purification methods .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm substitution patterns (e.g., trifluoromethyl groups at C5/C7, ester carbonyl at ~165–170 ppm).
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients (70:30 to 95:5) resolve impurities; retention times correlate with logP values influenced by trifluoromethyl groups .
- X-ray Crystallography : Determines crystal packing and hydrogen-bonding motifs (e.g., dimerization via O–H⋯O interactions in carboxylic acid analogs) .
Q. How does the compound’s solubility profile impact experimental design?
- Methodology : The ethyl ester derivative exhibits limited aqueous solubility (<0.1 mg/mL) due to hydrophobic trifluoromethyl groups. For biological assays, dissolve in DMSO (10–50 mM stock), then dilute in buffered solutions (PBS, pH 7.4) with <1% DMSO to avoid solvent interference. For synthetic steps, use polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM, chloroform) .
Advanced Research Questions
Q. How can conflicting data on reaction yields and purity be resolved during scale-up synthesis?
- Methodology :
- Controlled Experiments : Replicate small-scale reactions (1–5 mmol) under identical conditions (temperature, solvent purity) to isolate variables.
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete trifluoromethylation or ester hydrolysis). Adjust stoichiometry of trifluoromethylating agents (e.g., Ruppert-Prakash reagent) and monitor reaction progress via TLC .
- Case Study : Inconsistent yields (60–99%) reported for diphenyl ether-mediated cyclization may arise from trace moisture; rigorous drying of reagents/solvents (molecular sieves) improves reproducibility .
Q. What strategies optimize the compound’s stability under varying storage conditions?
- Methodology :
- Thermal Stability : TGA/DSC analysis shows decomposition >200°C; store at 2–8°C in amber vials under inert gas (N).
- Hydrolytic Sensitivity : The ester group hydrolyzes in basic conditions (pH >9). Use anhydrous solvents for long-term storage and avoid aqueous workups unless intentional .
Q. How does the compound interact with biological targets, and what modifications enhance its pharmacological profile?
- Methodology :
- Molecular Docking : Quinoline scaffolds bind to DNA gyrase (antibacterial targets) or kinase ATP pockets. Trifluoromethyl groups enhance lipophilicity and target affinity .
- SAR Studies : Replace the ethyl ester with amides (e.g., piperazinyl) to improve solubility. Introduce halogen substituents (Cl, F) at C8 to modulate antibacterial activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
